

Technical Support Center: High-Solid Caramel Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Caramel*

Cat. No.: *B088784*

[Get Quote](#)

This technical support center provides troubleshooting guidance and answers to frequently asked questions for professionals engaged in the research and development of high-solid **caramel** formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor controlling the viscosity of high-solid **caramel**?

The single most critical factor is the final moisture content of the **caramel**.^[1] Viscosity has an inverse relationship with moisture content; as moisture decreases, viscosity increases significantly. The final moisture is directly controlled by the final cooking temperature.^{[2][3][4][5]}

Q2: How do different types of sugars, like sucrose and glucose syrup, affect viscosity?

Sugars are the primary bulk ingredients and contribute significantly to viscosity.^[6] Glucose syrup, in particular, increases the bulk viscosity and, importantly, helps prevent the crystallization of sucrose (graining) by hindering the molecular mobility of sugar crystal seeds.^[2] The ratio of sucrose to glucose syrup is a key formulation parameter for controlling both texture and viscosity.^[2]

Q3: What is the role of milk proteins in **caramel** rheology?

Milk proteins, primarily casein, provide structure by forming a network throughout the amorphous sugar matrix.^[2] They also play a crucial role in emulsifying and stabilizing fat

droplets.[2][7] Increasing the amount of dairy proteins can help increase viscosity and reduce "cold flow," which is the undesirable change in a product's shape during storage.[8]

Q4: Can viscosity be modified after the cooking process?

Post-cooking modifications are limited. The fundamental viscosity is set by the formulation and the cooking process which determines the final solids concentration. However, incorporating texture modifiers like hydrocolloids (e.g., carrageenan, gellan gum) into the formulation can build in specific rheological properties, such as shear-thinning behavior and increased viscosity at rest, to control issues like cold flow.[4][9][10]

Q5: What is "cold flow" and how can it be controlled?

Cold flow is the gradual, irreversible deformation of **caramel** under its own weight during storage at ambient temperatures.[11] It is typically a result of excessively high moisture content or an insufficient structural network. Control measures include:

- Increasing the final cook temperature to reduce moisture.[8]
- Increasing the concentration of milk proteins.[8][12]
- Using a fat with a higher melting point.[8]
- Incorporating hydrocolloids like carrageenan, which can substantially reduce cold flow even in **caramels** with relatively high water content.[4][9]

Troubleshooting Guide

Problem: Final product viscosity is too high.

Possible Cause	Recommended Solution(s)
Low Moisture Content	The most common cause. The caramel was likely cooked to too high a temperature. Verify and calibrate temperature probes. Reduce the final cook temperature in subsequent batches. [13]
Incorrect Sugar Profile	An excessively high ratio of sucrose to glucose syrup can lead to a harder, more viscous texture. Review the formulation and consider adjusting the mono- to disaccharide ratio. [13]
Excessive Protein Content	While beneficial for structure, very high levels of milk proteins can lead to excessive viscosity. Evaluate the protein concentration in the formulation.

Problem: Final product viscosity is too low, leading to "cold flow".

Possible Cause	Recommended Solution(s)
High Moisture Content	The caramel was undercooked. Increase the final cook temperature to drive off more water. [8] Ensure the heating profile is adequate to reach the target temperature.
Insufficient Milk Solids	A weak protein network provides inadequate structure. Increase the amount of milk solids (e.g., sweetened condensed milk, milk powder) in the formulation. [8] [12]
Low Solid Fat Content (SFC)	The fat system may be too soft at storage temperature. Replace the current fat with one that has a higher melting point and higher solid fat content at ambient temperatures. [8]
Lack of Hydrocolloids	The formulation may lack sufficient texturizers. Incorporate hydrocolloids like κ -carrageenan or gellan gum to increase resting viscosity and elasticity. [4] [9] [10]

Problem: **Caramel** has a grainy texture.

Possible Cause	Recommended Solution(s)
Sugar Crystallization	An improper ratio of sucrose to glucose syrup can allow sucrose to crystallize. Increase the proportion of glucose syrup or other invert sugars. [2] [6] Ensure all sugar crystals are fully dissolved before the vigorous boiling stage begins. [14]
Protein Aggregation	A low pH (acidic condition) can cause milk proteins to denature and aggregate. Check the pH of all ingredients, including water. Add buffering agents like sodium citrate or baking soda if necessary. [13]
Impurities	Undissolved sugar crystals or other particulates can act as nucleation sites for crystallization. Ensure the cooking vessel is clean and free of residual sugar from previous batches. [14]

Data Presentation

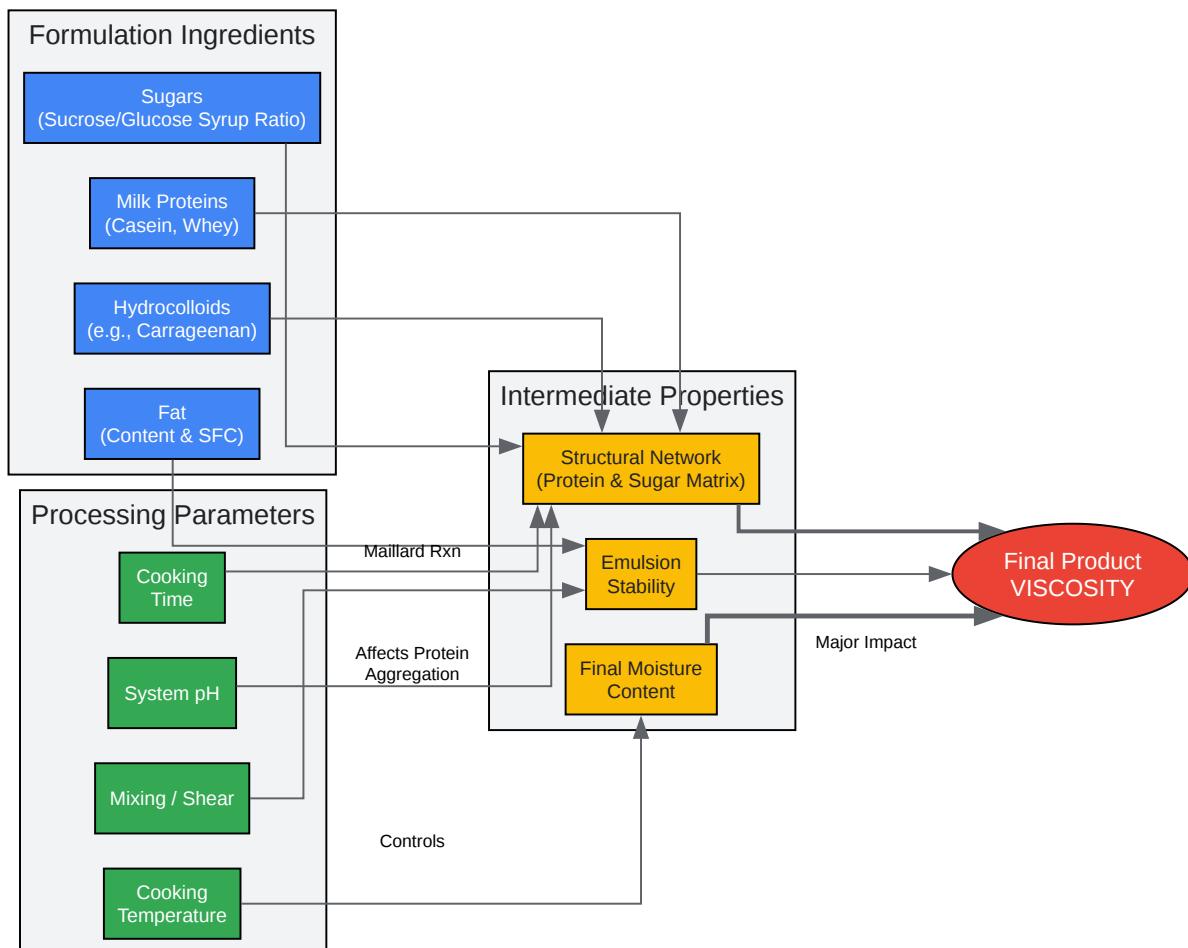
Table 1: Impact of Final Cooking Temperature on **Caramel** Moisture Content

This table summarizes the relationship between the final temperature reached during cooking and the resulting moisture content of the **caramel**. As temperature increases, more water evaporates, leading to a lower final moisture percentage.

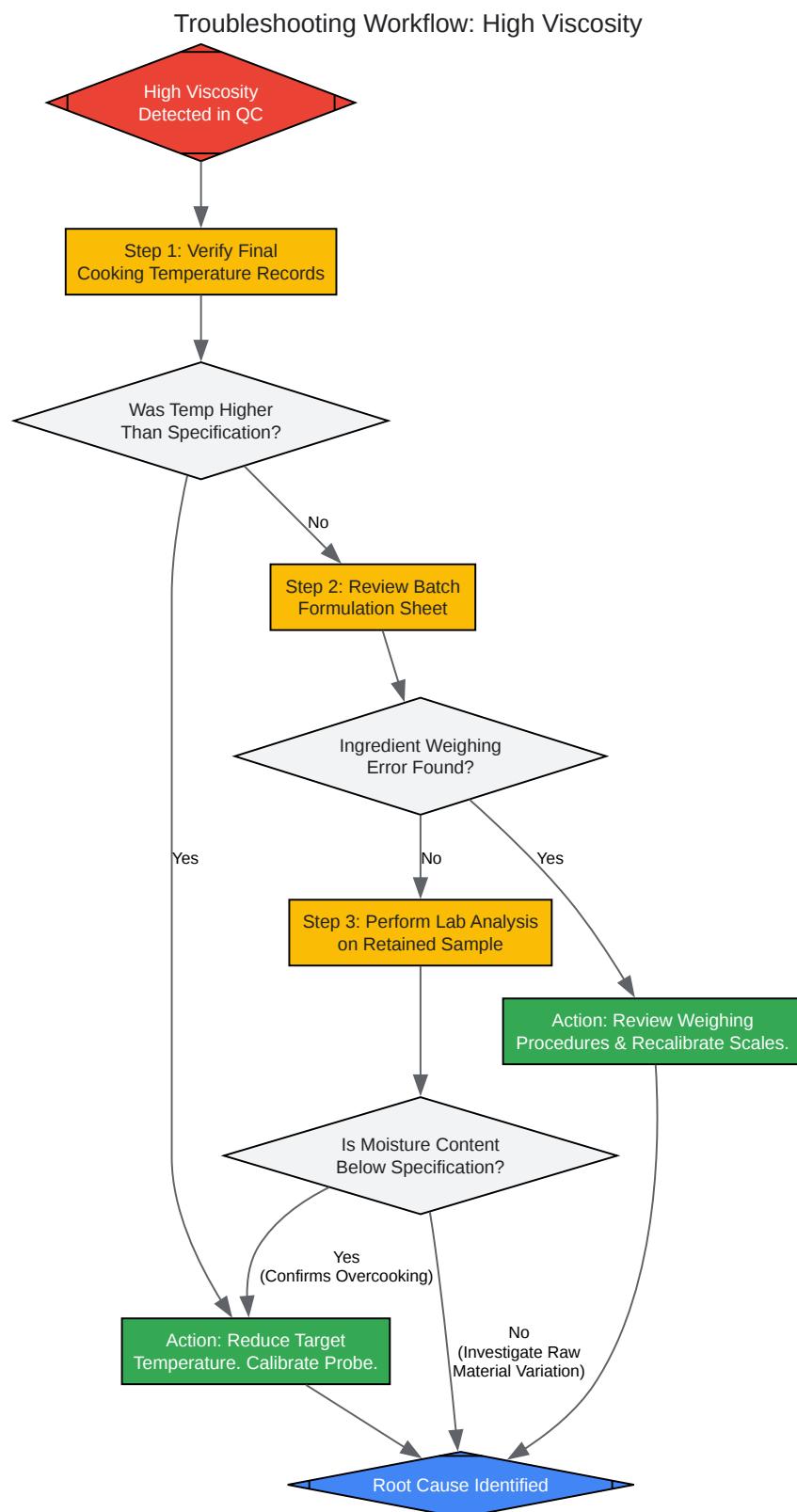
Final Cooking Temperature (°C)	Final Moisture Content (% w/w)
108	17.31 ± 0.53
115	~11.0 (estimated)
118	~9.0 (estimated)
120	7.52 ± 0.17

Data derived from experimental results published in scientific literature.[\[2\]](#)

Table 2: Effect of Hydrocolloid Addition on **Caramel** Rheology


This table illustrates how the incorporation of hydrocolloids can modify the flow properties of **caramel**, transitioning it from a near-Newtonian fluid to a shear-thinning (non-Newtonian) material.

Caramel Formulation	Flow Behavior Index (n)	Consistency Index (k)	Rheological Effect
Control (No Hydrocolloid)	~1.0	Low	Essentially Newtonian behavior. [3] [4] [7]
With Gellan Gum	< 1.0	Increased	Becomes shear-thinning and more elastic. [4] [7]
With κ -Carrageenan	< 1.0	Increased	Becomes shear-thinning; highly effective at preventing cold flow. [4] [9]


Note: A flow behavior index (n) of 1 indicates a Newtonian fluid. A value less than 1 indicates shear-thinning behavior, where viscosity decreases as shear rate increases.

Visualizations and Workflows

Key Factors Influencing Caramel Viscosity

[Click to download full resolution via product page](#)

Caption: Logical diagram of key factors affecting **caramel** viscosity.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for addressing high viscosity.

Key Experimental Protocols

1. Protocol: Determination of Moisture Content (Vacuum Oven Method)

This protocol outlines the standard method for determining the percentage of water in a **caramel** sample.

- Objective: To accurately measure the final moisture content, which is a critical parameter for viscosity and texture.[\[7\]](#)
- Apparatus:
 - Forced-air vacuum oven
 - Analytical balance (accurate to 0.0001 g)
 - Aluminum moisture tins with lids
 - Desiccator
- Methodology:
 - Pre-dry the empty moisture tins and lids in the oven for 1 hour at 102°C, then cool in a desiccator for 30 minutes.
 - Weigh an empty, dry tin with its lid (W1).
 - Add approximately 2-3 g of the **caramel** sample to the tin. To facilitate drying, spread the sample into a thin layer. Record the weight of the tin, lid, and sample (W2).
 - Place the tin with the lid ajar in the vacuum oven.
 - Dry the sample for 16 hours at 70°C under a vacuum of at least 25 inches of Hg.[\[7\]](#)
 - After drying, release the vacuum, securely place the lid on the tin, and transfer it to a desiccator to cool for 30 minutes.
 - Weigh the cooled tin, lid, and dried sample (W3).

- Calculation: % Moisture = $[(W_2 - W_3) / (W_2 - W_1)] * 100$

2. Protocol: Viscosity Measurement (Rotational Rheometry)

This protocol describes a general procedure for characterizing the flow behavior of **caramel** using a rotational rheometer.

- Objective: To measure the shear viscosity of the **caramel** as a function of shear rate and temperature.[3][7][9]
- Apparatus:
 - Controlled-stress or controlled-rate rotational rheometer with a Peltier temperature control system.
 - Parallel plate or cone-and-plate geometry (e.g., 40 mm diameter).
- Methodology:
 - Sample Loading: Heat the **caramel** sample to a temperature where it is easily pourable (e.g., 60-80°C) to ensure it is homogenous. Place an appropriate amount of the sample onto the center of the rheometer's lower plate.
 - Geometry Gap: Lower the upper geometry to the desired gap setting (e.g., 1 mm for parallel plates). Trim any excess sample from the edge of the geometry to ensure accurate measurement.
 - Equilibration: Allow the sample to rest and equilibrate at the target measurement temperature (e.g., 40°C) for at least 5 minutes to ensure thermal and structural stability.
 - Flow Sweep Test: Perform a steady-state flow sweep. Program the rheometer to ramp the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹). Record the corresponding shear stress and calculate the viscosity at each point.
 - Data Analysis: Plot viscosity (Pa·s) versus shear rate (s⁻¹) on a logarithmic scale. For a Newtonian **caramel**, the viscosity will be constant. For a shear-thinning **caramel** (e.g., one with hydrocolloids), viscosity will decrease as the shear rate increases.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Food caramels: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Caramel-Based Viscoelastic Reference Material for Cutting Tests at Different Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The rheology of caramel - Nottingham ePrints [eprints.nottingham.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the trick to making caramel? - Tips & tricks | Tanis [tanis.com]
- 7. researchgate.net [researchgate.net]
- 8. snackandbakery.com [snackandbakery.com]
- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Caramel [candymentor.com]
- 13. pmca.com [pmca.com]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Support Center: High-Solid Caramel Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b088784#controlling-viscosity-in-high-solid-caramel-manufacturing>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com